molecular formula C28H24FN5O4S B2997390 N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1024569-85-4

N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No.: B2997390
CAS No.: 1024569-85-4
M. Wt: 545.59
InChI Key: PCJXVUFYNXDKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C28H24FN5O4S and its molecular weight is 545.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

A study conducted by Faheem (2018) investigated the computational and pharmacological potentials of heterocyclic novel derivatives, including analogs structurally related to the compound of interest. These derivatives exhibited binding and moderate inhibitory effects across various assays, demonstrating potential for tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory activities (Faheem, 2018).

Synthesis and Biological Activities of Quinazolinone Derivatives

Research by Osarodion (2023) on the synthesis of quinazolinone derivatives, including structures similar to the compound , highlighted their significant analgesic activity in vitro. These findings underline the compound's potential as a lead for developing new analgesic drugs (Osarodion, 2023).

Antinociceptive Pharmacology of Nonpeptidic Bradykinin B1 Receptor Antagonists

A study by Porreca et al. (2006) explored the antinociceptive pharmacology of a novel nonpeptidic B1 antagonist, which shares pharmacological targets with the compound . The research demonstrated significant antinociceptive actions in various pain models, suggesting the compound's relevance in developing treatments for inflammatory and neuropathic pain states (Porreca et al., 2006).

Antimicrobial Activities of Quinazolinone Derivatives

Alagarsamy et al. (2016) synthesized a series of quinazolinone derivatives, including compounds with structural similarities to the chemical , and evaluated their antimicrobial activity. Some of these compounds emerged as highly active against selected gram-positive and gram-negative bacteria, demonstrating the potential of quinazolinone derivatives in antimicrobial therapy (Alagarsamy et al., 2016).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN5O4S/c1-38-20-6-4-5-19(13-20)31-25(36)16-39-28-33-22-8-3-2-7-21(22)26-32-23(27(37)34(26)28)14-24(35)30-15-17-9-11-18(29)12-10-17/h2-13,23H,14-16H2,1H3,(H,30,35)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJXVUFYNXDKEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.